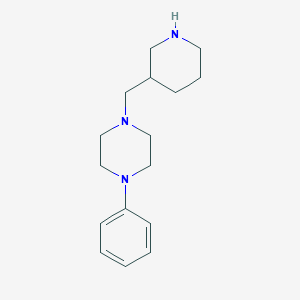![molecular formula C7H11NO2 B15123543 (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole is a heterocyclic compound that features a unique structure combining a pyran ring fused with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form the isoxazole ring, followed by cyclization with a dihydropyran derivative. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anti-inflammatory effects, the compound may modulate signaling pathways related to inflammation, such as the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole: Unique due to its fused pyran and isoxazole rings.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Pyran derivatives: Compounds with similar pyran rings but different fused heterocycles.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole and pyran derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H11NO2/c1-5-2-6-3-10-8-7(6)4-9-5/h5-6H,2-4H2,1H3 |
Clé InChI |
MLDQZNZAPTVQQU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CON=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
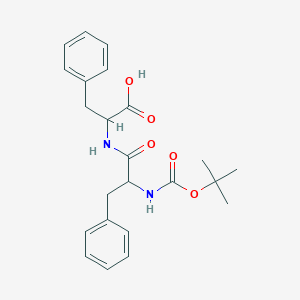
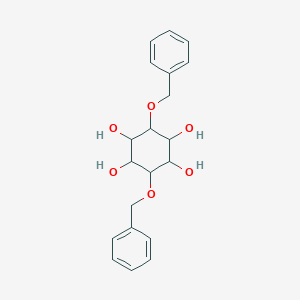
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)

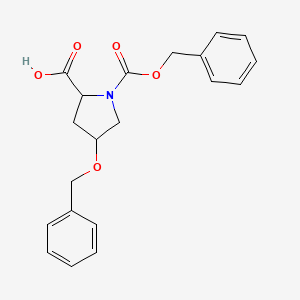
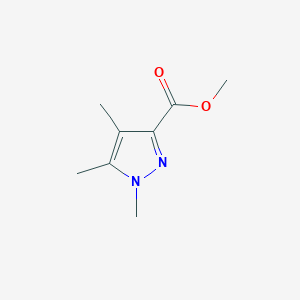
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
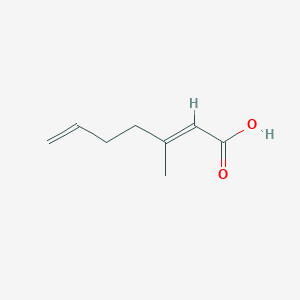
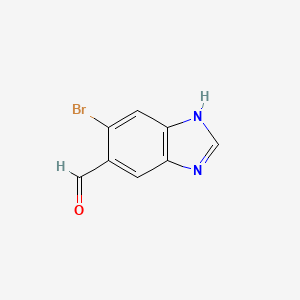
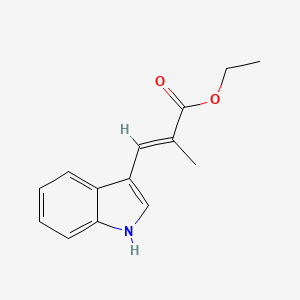
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
